Prednisolone metasulfobenzoate

Overview

Description

Prednisolone sulfobenzoate is a corticosteroid hormone.

Biological Activity

Prednisolone metasulfobenzoate (Pred-MSB) is a derivative of prednisolone, designed to enhance therapeutic efficacy while minimizing adverse effects. This compound has garnered attention for its role in treating inflammatory conditions, particularly ulcerative colitis (UC). This article explores the biological activity of Pred-MSB, focusing on its pharmacokinetics, clinical efficacy, safety profile, and mechanisms of action.

Pharmacokinetics

Pred-MSB exhibits distinct pharmacokinetic properties compared to traditional prednisolone. Studies indicate that Pred-MSB has improved absorption and bioavailability due to its formulation. The compound is administered at various dosages, with clinical trials demonstrating effective plasma concentration levels.

| Formulation | C_max (ng/mL) | AUC (ng*h/mL) | Half-life (hours) |

|---|---|---|---|

| Prednisolone Oral Solution | 461.33 ± 77.94 | 2426.1 ± 360.0 | 2-4 |

| Prednisolone Disintegrating Tablet | 420.91 ± 78.28 | 2408.1 ± 361.5 | 2-4 |

These pharmacokinetic parameters suggest that Pred-MSB may offer a more favorable profile for patients requiring corticosteroid treatment.

Clinical Efficacy

Pred-MSB has been evaluated in several clinical trials for its efficacy in inducing remission in UC. A randomized double-blind study compared Pred-MSB to a conventional tapering regimen of oral prednisolone. The findings indicated that:

- Efficacy : Pred-MSB at a dosage of 40 mg/day was statistically non-inferior to the tapering regimen for inducing remission, as measured by the Powell–Tuck score.

- Time to Response : The time to achieve clinical response was slower with Pred-MSB compared to traditional prednisolone.

- Mucosal Healing : The rate of mucosal healing was also slower with Pred-MSB.

Safety Profile

The safety profile of Pred-MSB is a significant advantage over conventional corticosteroids. In clinical trials:

- The incidence of drug-related adverse events was lower with Pred-MSB (56% for 40 mg/day and 66% for 60 mg/day) compared to a standard tapering regimen (80%).

- Common adverse effects included sleep disturbances (15-18%), insomnia (8-13%), and mood alterations (10-13%).

The reduced incidence of adverse effects suggests that Pred-MSB could be a safer alternative for long-term corticosteroid therapy.

Pred-MSB functions through mechanisms similar to other corticosteroids, primarily by binding to the glucocorticoid receptor (GR). The GR-ligand complex translocates into the nucleus, where it influences gene transcription involved in anti-inflammatory responses:

- Trans-repression : The GR-ligand complex inhibits the transcription of pro-inflammatory factors such as nuclear factor kappa B (NF-κB).

- Transactivation : It promotes the transcription of anti-inflammatory proteins.

These dual mechanisms contribute to the therapeutic effects observed in inflammatory diseases.

Case Studies

Several case studies have documented the successful use of Pred-MSB in clinical practice:

- Case Study 1 : A patient with moderate UC treated with Pred-MSB experienced significant symptom relief and achieved remission within eight weeks.

- Case Study 2 : Another patient reported fewer side effects compared to previous treatments with traditional corticosteroids, highlighting improved quality of life.

Scientific Research Applications

Inflammatory Bowel Disease (IBD)

Ulcerative Colitis :

- Efficacy : A double-blind randomized study compared the efficacy of oral prednisolone metasulfobenzoate (Predocol) with conventional prednisolone treatments. Results indicated that while remission rates were comparable, Predocol had significantly fewer steroid-related side effects, making it a preferable option for long-term management of ulcerative colitis .

- Case Study : In a cohort of 14 patients with active ulcerative colitis, treatment with Predocol resulted in a significant reduction in inflammation as measured by scintigraphy, demonstrating its effectiveness in improving clinical outcomes .

Crohn's Disease :

- Research Findings : this compound has been utilized in treating severe cases of Crohn's disease, where traditional systemic corticosteroids often lead to adverse effects due to high absorption rates. The localized action of this compound helps mitigate these risks while maintaining therapeutic efficacy .

Dermatological Conditions

This compound has been studied for its application in dermatological disorders such as bullous pemphigoid. A retrospective study suggested that patients who did not respond to this compound were more effectively treated with prednisone, indicating variability in patient response and the need for careful selection of corticosteroid formulations .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound shows lower systemic absorption compared to traditional oral corticosteroids. This characteristic is particularly beneficial for patients requiring long-term therapy, as it reduces the likelihood of systemic side effects such as mood changes and weight gain .

Side Effects

- In clinical studies, patients receiving this compound reported fewer mood changes and other side effects compared to those on standard prednisolone regimens . For instance, only 8% experienced mood changes with the 40 mg dose of Predocol compared to 43% on conventional prednisolone therapy .

Comparative Efficacy Studies

Properties

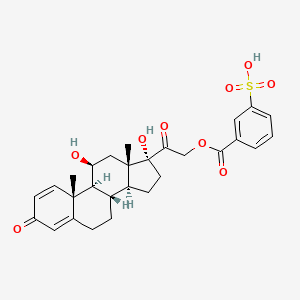

IUPAC Name |

3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O9S/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36)/t20-,21-,22-,24+,26-,27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKSUFYQOHQCMM-YGZHYJPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)O)O)CCC5=CC(=O)C=CC35C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)O)O)CCC5=CC(=O)C=C[C@]35C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

630-67-1 (mono-hydrochloride salt) | |

| Record name | Prednisolone metasulfobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20190432 | |

| Record name | Prednisolone metasulfobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3694-41-5, 39175-74-1 | |

| Record name | Prednisolone metasulfobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone metasulfobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039175741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone metasulfobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR3YX73FW2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR3YX73FW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.